molecular formula C8H8ClNO4S B1279571 4-Carbamoylmethoxy-benzenesulfonyl chloride CAS No. 69986-21-6

4-Carbamoylmethoxy-benzenesulfonyl chloride

Cat. No. B1279571
CAS RN: 69986-21-6
M. Wt: 249.67 g/mol
InChI Key: SQBPPZBVDLIFHL-UHFFFAOYSA-N
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Description

The compound 4-Carbamoylmethoxy-benzenesulfonyl chloride is a derivative of benzenesulfonyl chloride with a carbamoylmethoxy functional group. This compound is not directly discussed in the provided papers, but its synthesis and properties can be inferred from related compounds and reactions. For instance, the use of p-toluenesulfonyl chloride (TsCl) in the synthesis of cyclic carbamates from amino alcohols suggests the reactivity of sulfonyl chlorides with amines and alcohols . Additionally, the synthesis of various N-benzyloxycarbonyl-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains indicates the versatility of sulfonyl chlorides in forming sulfonamide bonds .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 4-Carbamoylmethoxy-benzenesulfonyl chloride. For example, the synthesis of cyclic carbamates using p-toluenesulfonyl chloride (TsCl) under mild conditions suggests that a similar approach could be used for the synthesis of 4-Carbamoylmethoxy-benzenesulfonyl chloride by reacting TsCl with an appropriate carbamoylmethoxy-containing alcohol . Moreover, the preparation of N-benzyloxycarbonyl-protected 2-aminoalkanesulfonyl chlorides through radical addition and oxidative chlorination indicates that radical-mediated reactions might be applicable in the synthesis of 4-Carbamoylmethoxy-benzenesulfonyl chloride .

Molecular Structure Analysis

While the molecular structure of 4-Carbamoylmethoxy-benzenesulfonyl chloride is not directly analyzed in the provided papers, the structure of related compounds can be used to infer its molecular characteristics. The presence of the sulfonyl chloride group is known to confer reactivity towards nucleophiles due to the electrophilic sulfur atom . The carbamoylmethoxy group would likely influence the electronic properties of the molecule, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

The chemical reactivity of 4-Carbamoylmethoxy-benzenesulfonyl chloride can be deduced from reactions involving similar sulfonyl chlorides. For instance, benzenesulfenyl chloride reacts with nucleophiles to yield various products, suggesting that 4-Carbamoylmethoxy-benzenesulfonyl chloride would also be reactive towards nucleophiles such as amines or alcohols . Additionally, the use of TsCl in the synthesis of cyclic carbamates indicates that 4-Carbamoylmethoxy-benzenesulfonyl chloride could participate in carbamate formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Carbamoylmethoxy-benzenesulfonyl chloride can be inferred from the properties of structurally similar compounds. Sulfonyl chlorides are typically solid at room temperature and are known for their high reactivity with nucleophiles due to the presence of the sulfonyl chloride functional group . The carbamoylmethoxy group would contribute to the overall polarity of the molecule, potentially affecting its solubility in organic solvents. The stability of the compound would be influenced by the presence of the sulfonyl chloride group, which is prone to hydrolysis in the presence of moisture.

Safety And Hazards

While specific safety data for 4-Carbamoylmethoxy-benzenesulfonyl chloride is not available, it’s important to handle all chemicals with care and take necessary precautions. Always refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

4-(2-amino-2-oxoethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBPPZBVDLIFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469944
Record name 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride

CAS RN

69986-21-6
Record name 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 2-(phenoxy)acetamide was dissolved in 10 ml of dichloromethane and 6 ml of chlorosulfonic acid was slowly added at 0 ° C. The reaction mixture was stirred at room temperature for 10 hr. Dichloromethane was evaporated under reduced pressure. Residual material was poured on chopped ice. Solid was collected by filtration and dried in vacuo. 3.9 g of product was obtained. M.P. 166-171° C. (decomposition)
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3 g
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10 mL
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6 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Cremlyn, RW Pannell - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Phenoxyacetamide (2) by treatment with chlorosulfonic acid gave the 4- sulfonyl chloride (3); this was characterized by preparation of the sulfonamide (4) and the sulfonohydrazide (5). …
Number of citations: 5 www.publish.csiro.au

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